molecular formula C13H8N4O7 B12608257 2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile CAS No. 646534-74-9

2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile

Cat. No.: B12608257
CAS No.: 646534-74-9
M. Wt: 332.22 g/mol
InChI Key: MCYUEAUBDJTWQO-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile: is a compound that combines the properties of two distinct chemical entities: 2-Hydroxy-3,5-dinitrobenzoic acid and pyridine-4-carbonitrile. The former is an aromatic compound known for its reactivity with reducing sugars, while the latter is a nitrile derivative of pyridine, often used in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,5-dinitrobenzoic acid: can be synthesized through the nitration of salicylic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically involves the following steps:

  • Dissolving salicylic acid in concentrated sulfuric acid.
  • Adding concentrated nitric acid dropwise while maintaining the temperature below 10°C.
  • Stirring the reaction mixture for several hours.
  • Pouring the reaction mixture into ice-cold water to precipitate the product.
  • Filtering and recrystallizing the product from water or ethanol.

Pyridine-4-carbonitrile: is synthesized through the reaction of 4-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction conditions include:

  • Dissolving 4-chloropyridine in dimethyl sulfoxide.
  • Adding sodium cyanide to the solution.
  • Heating the reaction mixture to 100°C for several hours.
  • Cooling the mixture and extracting the product with an organic solvent such as dichloromethane.
  • Purifying the product by distillation or recrystallization.

Industrial Production Methods

The industrial production of 2-Hydroxy-3,5-dinitrobenzoic acid involves large-scale nitration of salicylic acid, followed by purification through crystallization. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Pyridine-4-carbonitrile is produced industrially through continuous flow processes that allow for efficient heat and mass transfer. The use of automated systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-dinitrobenzoic acid: undergoes several types of chemical reactions:

Pyridine-4-carbonitrile: is involved in:

Common Reagents and Conditions

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, hydroxide ions.

    Solvents: Dimethyl sulfoxide, ethanol, water.

Major Products Formed

Scientific Research Applications

Mechanism of Action

2-Hydroxy-3,5-dinitrobenzoic acid: exerts its effects through its ability to form colored complexes with reducing sugars. The nitro groups are reduced to amino groups, leading to a color change that can be measured spectrophotometrically .

Pyridine-4-carbonitrile: acts as a versatile intermediate in organic synthesis. Its nitrile group can undergo various transformations, allowing it to participate in multiple reaction pathways .

Properties

CAS No.

646534-74-9

Molecular Formula

C13H8N4O7

Molecular Weight

332.22 g/mol

IUPAC Name

2-hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile

InChI

InChI=1S/C7H4N2O7.C6H4N2/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;7-5-6-1-3-8-4-2-6/h1-2,10H,(H,11,12);1-4H

InChI Key

MCYUEAUBDJTWQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#N.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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